benzyl (2S)-oxirane-2-carboxylate
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Overview
Description
Benzyl (2S)-oxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring (epoxide) attached to a benzyl group and a carboxylate group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl (2S)-oxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with an appropriate epoxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction typically proceeds at room temperature and yields the desired oxirane compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S)-oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Benzyl (2S)-oxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of benzyl (2S)-oxirane-2-carboxylate involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic and biological applications. The molecular targets and pathways involved depend on the specific context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications .
Comparison with Similar Compounds
Similar Compounds
Benzyl oxirane: Similar structure but lacks the carboxylate group.
Methyl (2S)-oxirane-2-carboxylate: Similar structure but has a methyl group instead of a benzyl group.
Phenyl oxirane: Similar structure but has a phenyl group instead of a benzyl group
Uniqueness
Benzyl (2S)-oxirane-2-carboxylate is unique due to the presence of both the benzyl and carboxylate groups, which confer distinct reactivity and properties. The combination of these functional groups makes it a versatile compound for various applications in synthetic chemistry and beyond.
Properties
CAS No. |
110994-90-6 |
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Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
benzyl (2S)-oxirane-2-carboxylate |
InChI |
InChI=1S/C10H10O3/c11-10(9-7-12-9)13-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-/m0/s1 |
InChI Key |
LLZMVRSUOWXPTP-VIFPVBQESA-N |
Isomeric SMILES |
C1[C@H](O1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1C(O1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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